![molecular formula C24H24N2O3S B2414569 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 922115-33-1](/img/structure/B2414569.png)
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1’-biphenyl]-4-carboxamide” involves a two-stage process. These (hetero)arylethylamines undergo base-mediated ring closure followed by N-deprotection and -alkylation to produce -substituted 3,4-dihydroisoquinolin-1 (2 H)-ones and heteroaryl-fused N-benzyl 3,4-dihydropyridin-2 (1 H)-ones .
Molecular Structure Analysis
The molecular weight of “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1’-biphenyl]-4-carboxamide” is 358.46. More detailed structural information may be obtained from spectroscopic techniques such as FT-IR, ESI-MS, 1H NMR, and 13C NMR .
Chemical Reactions Analysis
Compounds similar to “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1’-biphenyl]-4-carboxamide” have been evaluated as inhibitors of human nitric oxide synthase (NOS) .
Physical And Chemical Properties Analysis
The compound “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1’-biphenyl]-4-carboxamide” is a yellow solid with a melting point of 106–107 °C . The IR spectrum shows peaks at 2222 cm−1 (C≡N) and 1080 cm−1 (N−C) .
科学的研究の応用
Antifungal Applications
Compounds with a 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl structure have been found to exhibit significant antifungal properties . They have been evaluated for bioactivity against several phytopathogenic fungi and have shown a broad antifungal spectrum .
Anticancer Applications
The 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl structure is also found in compounds that have shown potential as anticancer agents . These compounds have been identified as highly potent and isoform-selective inhibitors of aldo-keto reductase AKR1C3, a target of interest in both breast and prostate cancer .
Antibacterial Applications
Compounds with a 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl structure have also been found to have antibacterial properties . They have shown excellent antibacterial activity specifically against Klebsiella planticola .
Anti-Biofilm Activity
Some of these compounds have shown excellent anti-biofilm activity . For example, one compound exhibited excellent anti-biofilm activity against K. planticola with IC 50 values of 3.6 µg/mL, nearly equivalent to the standard drug, Ciprofloxacin .
Synthetic Precursors
3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl compounds have been found to be important synthetic precursors of a variety of compounds with marked biological activity . They have increased relevance due to their biological activity in front of a broad range of targets .
Vasorelaxant Properties
Compounds with a 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl structure have been found to have vasorelaxant properties . This makes them potentially useful in the treatment of conditions related to blood pressure and vascular tension .
作用機序
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, inflammation, and other physiological processes.
Mode of Action
The compound interacts with its target, PPARδ, by binding to it. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability .
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c27-24(22-12-10-21(11-13-22)19-6-2-1-3-7-19)25-15-17-30(28,29)26-16-14-20-8-4-5-9-23(20)18-26/h1-13H,14-18H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANUERSZDLDVRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


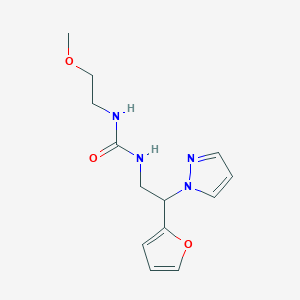
![4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2414493.png)
![ethyl 3-(4-ethylphenyl)-1-(2-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2414494.png)
![5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/no-structure.png)
![4-(6-((3-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2414496.png)
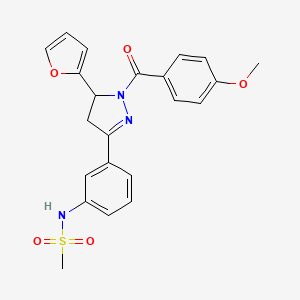
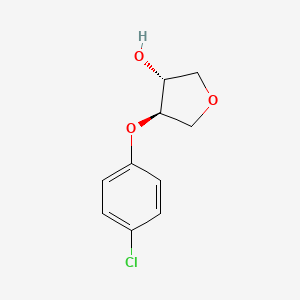
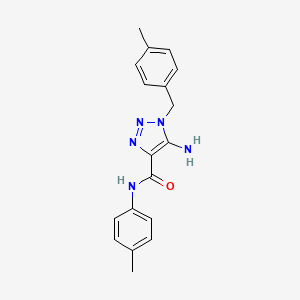
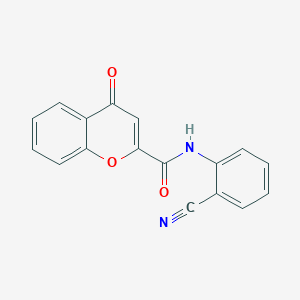

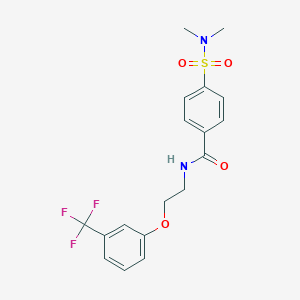
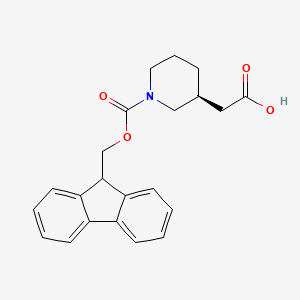
![3-amino-2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2414507.png)